![molecular formula C12H8N2O B2762484 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile CAS No. 400631-25-6](/img/structure/B2762484.png)
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile
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Overview
Description
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown promising results in preclinical studies for the treatment of cancer. This compound has gained attention in the scientific community due to its potential as a targeted therapy for various types of cancer.
Scientific Research Applications
Novel Intramolecular Tetrahydrofuran Formation
Research by Verboom et al. (2010) on the synthesis of a related compound, 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, demonstrated a novel type of intramolecular tetrahydrofuran formation. This synthesis process, accelerated by lithium bromide in polar solvents, could have implications for the development of new chemical synthesis methodologies and the creation of novel heterocyclic compounds with potential applications in drug development and material science Verboom, W., Morzherin, Y., Kelderman, E., Engbersen, J., Hummel, G. J. V., Harkema, S., & Reinhoudt, D. (2010). Recueil des Travaux Chimiques des Pays-Bas, 112(10), 549-551.
Photovoltaic Properties
A study by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their applications in organic-inorganic photodiode fabrication. This research underlines the potential use of such compounds in the development of new photovoltaic materials and devices, which could contribute to advances in solar energy conversion technologies Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016). Synthetic Metals, 220, 102-113.
Structural and Optical Properties
The structural and optical properties of similar 4H-pyrano[3,2-c]quinoline derivatives were investigated by Zeyada, El-Nahass, and El-Shabaan (2016). These properties are crucial for their potential applications in optoelectronics and photonics, where control over light absorption and emission is essential Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016). Philosophical Magazine, 96(11), 1150-1170.
Efficient Synthesis of Heterocyclic N-Oxide
The research by Zhong, Guo, and Song (2004) presented an efficient method for the preparation of heterocyclic N-oxide, indicating a streamlined approach to synthesizing N-oxide derivatives of quinoline and other heterocycles. This methodology could be valuable for creating compounds with enhanced solubility or altered pharmacokinetic properties for pharmaceutical applications Zhong, P., Guo, S.-r., & Song, C.-s. (2004). Synthetic Communications, 34(2), 247-253.
Diuretic Properties of a Derivative
Shishkina et al. (2018) reported on the polymorphic modifications of a closely related compound, 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties. This finding suggests potential medicinal applications for the treatment of conditions requiring diuresis, such as hypertension Shishkina, S., Levandovskiy, I., Ukrainets, I., Sidorenko, L., Grinevich, L. A., & Yanchuk, I. (2018). Acta crystallographica. Section C, Structural chemistry, 74(Pt 12), 1759-1767.
Mechanism of Action
Target of Action
The primary targets of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . The inhibition of these factors can suppress thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockage .
Biochemical Pathways
The inhibition of factors Xa and XIa affects the blood coagulation cascade, a biochemical pathway responsible for clot formation . By inhibiting these factors, the compound can prevent the formation of blood clots, reducing the risk of thrombotic events such as stroke or heart attack .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation . By inhibiting factors Xa and XIa, the compound can reduce the risk of thrombotic events, which can lead to conditions such as stroke or heart attack .
properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZUOIXKHVRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile |
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